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Compound of Interest

Compound Name: Pyrazinobutazone

Cat. No.: B1679905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of

Pyrazinobutazone, also known as Phenylbutazone Piperazine salt. This document outlines

the necessary reagents, equipment, and procedures for the successful synthesis, purification,

and characterization of the final product.

Introduction
Pyrazinobutazone is the piperazine salt of Phenylbutazone, a nonsteroidal anti-inflammatory

drug (NSAID).[1] Phenylbutazone exhibits analgesic, antipyretic, and anti-inflammatory

properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in

the biosynthesis of prostaglandins involved in pain, fever, and inflammation.[2][3] The formation

of the piperazine salt can modify the physicochemical properties of the parent drug, potentially

influencing its solubility and bioavailability.

This protocol is divided into two main stages: the synthesis of Phenylbutazone and the

subsequent formation of its piperazine salt, Pyrazinobutazone.

Stage 1: Synthesis of Phenylbutazone
Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) is synthesized via a condensation

reaction between diethyl n-butylmalonate and 1,2-diphenylhydrazine (hydrazobenzene).[1][4]
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Materials and Equipment
Diethyl n-butylmalonate

1,2-Diphenylhydrazine (Hydrazobenzene)

Sodium ethoxide

Ethanol (anhydrous)

Hydrochloric acid (HCl), dilute

Round-bottom flask with reflux condenser

Heating mantle

Magnetic stirrer

Standard glassware for extraction and filtration

Rotary evaporator

Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 1,2-diphenylhydrazine in anhydrous ethanol.

Addition of Base: To this solution, add a stoichiometric equivalent of sodium ethoxide.

Addition of Ester: Slowly add diethyl n-butylmalonate to the reaction mixture.

Reaction: Heat the mixture to 150°C and maintain it under reflux for 3 hours.[2][4] The

reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with dilute

hydrochloric acid. This will precipitate the crude Phenylbutazone.

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The

crude product can be further purified by recrystallization from a suitable solvent such as
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ethanol or aqueous ethanol to yield pure Phenylbutazone.

Drying: Dry the purified Phenylbutazone in a vacuum oven.

Stage 2: Synthesis of Pyrazinobutazone
(Phenylbutazone Piperazine Salt)
Pyrazinobutazone is formed through a straightforward acid-base reaction between the acidic

Phenylbutazone and the basic piperazine.

Materials and Equipment
Phenylbutazone (synthesized in Stage 1)

Piperazine (anhydrous)

Ethanol or other suitable solvent (e.g., isopropanol)

Stirring vessel

Filtration apparatus

Experimental Protocol
Dissolution: Dissolve the purified Phenylbutazone in a suitable solvent, such as warm

ethanol, in a stirring vessel.

Addition of Piperazine: In a separate container, dissolve an equimolar amount of anhydrous

piperazine in the same solvent.

Salt Formation: Slowly add the piperazine solution to the Phenylbutazone solution with

continuous stirring. The formation of the salt may be exothermic.

Crystallization: Allow the mixture to cool to room temperature, and then place it in an ice bath

to facilitate the crystallization of Pyrazinobutazone.

Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a

small amount of cold solvent.
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Drying: Dry the final product, Pyrazinobutazone, under vacuum.

Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final

product.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Melting Point

(°C)
Reported Yield

Diethyl n-

butylmalonate
C11H20O4 216.27 N/A 84-89%[5]

1,2-

Diphenylhydrazin

e

C12H12N2 184.24 123-126 N/A

Phenylbutazone C19H20N2O2 308.38 105[2] Good[2]

Pyrazinobutazon

e
C23H30N4O2 398.51 140-141[2] Expected >90%
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Spectroscopic Data for Pyrazinobutazone Expected Characteristics

¹H NMR

Peaks corresponding to the butyl group, two

phenyl groups, and the piperazine ring protons.

The integration should reflect the C23H30N4O2

formula.

¹³C NMR

Signals for the carbonyl carbons, aromatic

carbons, and aliphatic carbons of the butyl and

piperazine moieties.

IR (cm⁻¹)

Characteristic peaks for N-H stretching (from

piperazine), C=O stretching (amide), C-H

stretching (aliphatic and aromatic), and aromatic

C=C bending.

Mass Spectrometry (m/z)

The mass spectrum should show the molecular

ion peak corresponding to the mass of

Pyrazinobutazone or fragment ions

corresponding to Phenylbutazone and

piperazine.

Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage synthesis process of Pyrazinobutazone.
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Stage 1: Phenylbutazone Synthesis

Stage 2: Pyrazinobutazone Synthesis

Diethyl n-butylmalonate

Reaction Mixture
1,2-Diphenylhydrazine

Sodium Ethoxide

Phenylbutazone

Salt Formation

Condensation

Piperazine Pyrazinobutazone
Acid-Base Reaction

Click to download full resolution via product page

Caption: Two-stage synthesis of Pyrazinobutazone.

Mechanism of Action: COX Inhibition
This diagram illustrates the mechanism of action of Phenylbutazone as a non-selective inhibitor

of COX-1 and COX-2 enzymes.
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Caption: Phenylbutazone's inhibition of COX enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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